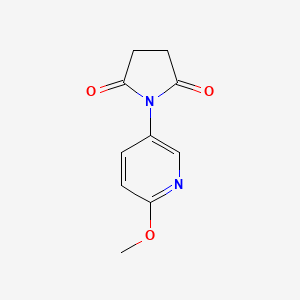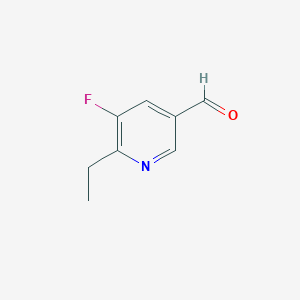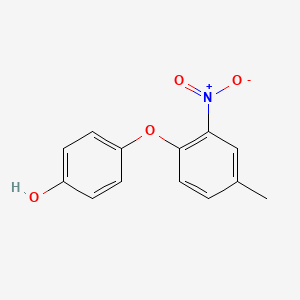
Lariat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound commonly referred to as “Lariat” is a term often used in the context of ammunition and explosives. It is not a single chemical compound but rather a mixture of various chemicals designed to create a controlled explosion. The primary components of a bullet include gunpowder, primer, and the projectile itself. . The primer is a small charge that ignites the gunpowder, and the projectile is the part that is expelled from the firearm.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of gunpowder involves the careful mixing of its three main components: potassium nitrate (75% by weight), charcoal (15% by weight), and sulfur (10% by weight) . These components must be thoroughly mixed, moistened, and ground to produce a reactive mixture. The mixing process is crucial to ensure the intimate contact of the oxidizer (potassium nitrate) with the fuels (charcoal and sulfur).
Industrial Production Methods
In industrial settings, the production of gunpowder is carried out in specialized facilities where the raw materials are mixed in precise proportions. The mixture is then moistened to prevent accidental ignition and ground to a fine powder. The final product is dried and granulated to achieve the desired particle size. Modern production methods also include safety measures to prevent accidental explosions during the manufacturing process .
化学反应分析
Types of Reactions
Gunpowder undergoes several types of chemical reactions, primarily combustion. The key reactions include:
Oxidation: Potassium nitrate decomposes to release oxygen, which supports the combustion of charcoal and sulfur.
Reduction: Charcoal (carbon) acts as a reducing agent, reacting with oxygen to form carbon dioxide and carbon monoxide.
Substitution: Sulfur reacts with oxygen to form sulfur dioxide.
Common Reagents and Conditions
The common reagents involved in the reactions of gunpowder are potassium nitrate, charcoal, and sulfur. The conditions required for these reactions include high temperatures, which are achieved through the ignition of the primer. The primer typically contains lead styphnate, barium nitrate, and antimony sulfide, which create a spark to ignite the gunpowder .
Major Products Formed
The major products formed from the combustion of gunpowder include gases such as carbon dioxide, carbon monoxide, and sulfur dioxide, along with solid residues like potassium carbonate and potassium sulfide .
科学研究应用
Gunpowder and its components have various scientific research applications:
Chemistry: Gunpowder is studied for its combustion properties and reaction mechanisms. It serves as a model system for understanding the principles of oxidation and reduction reactions.
Biology: In forensic science, gunpowder residue analysis is used to investigate firearm-related crimes.
Medicine: While gunpowder itself is not used in medicine, the principles of controlled explosions are applied in medical devices such as lithotripters, which use shock waves to break kidney stones.
作用机制
The mechanism by which gunpowder exerts its effects involves a rapid exothermic reaction. When the primer ignites the gunpowder, the potassium nitrate decomposes to release oxygen, which then reacts with the charcoal and sulfur. This reaction produces a large volume of hot gases, which rapidly expand and create pressure. This pressure propels the projectile out of the firearm. The molecular targets involved in this process are the chemical bonds within the potassium nitrate, charcoal, and sulfur molecules .
相似化合物的比较
Gunpowder can be compared with other explosive compounds such as:
Dynamite: Unlike gunpowder, dynamite contains nitroglycerin, which is a more powerful explosive.
Smokeless Powder: Modern ammunition often uses smokeless powder, which produces less smoke and residue compared to traditional gunpowder.
Flash Powder: Used in fireworks and pyrotechnics, flash powder is a mixture of an oxidizer (such as potassium perchlorate) and a fuel (such as aluminum powder).
属性
CAS 编号 |
8070-94-8 |
|---|---|
分子式 |
C22H34Cl2N6O2 |
分子量 |
485.4 g/mol |
IUPAC 名称 |
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide;6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H20ClNO2.C8H14ClN5/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h6-8H,4-5,9-10H2,1-3H3;5H,4H2,1-3H3,(H2,10,11,12,13,14) |
InChI 键 |
OPEJREWCUYTRMY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl.CCNC1=NC(=NC(=N1)Cl)NC(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-((2-Cyanobenzo[d]thiazol-6-yloxy)methyl)phenylboronic acid](/img/structure/B8276306.png)






